molecular formula C6H5ClFN B087523 2-Chloro-4-fluoro-5-methylpyridine CAS No. 1227574-24-4

2-Chloro-4-fluoro-5-methylpyridine

Cat. No.: B087523
CAS No.: 1227574-24-4
M. Wt: 145.56 g/mol
InChI Key: IZVIZRBXRJNKNO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methylpyridine is an organic compound with the molecular formula C6H5ClFN. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-methylpyridine typically involves the halogenation of methylpyridine derivatives. One common method includes the chlorination of 2-chloro-5-methylpyridine followed by fluorination . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous hydrogen fluoride (HF) as a fluorinating agent under controlled temperature conditions is a common approach .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .

Scientific Research Applications

Biological Activity

2-Chloro-4-fluoro-5-methylpyridine is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, properties, and applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

Chemical Formula : C₆H₅ClFN
Molecular Weight : 137.56 g/mol
IUPAC Name : this compound

The compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The presence of these halogens enhances the compound's ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves halogenation processes. Common methods include:

  • Chlorination of 2-chloro-5-methylpyridine followed by fluorination .
  • Nucleophilic substitution reactions , which can utilize reagents like sodium methoxide under basic conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that derivatives of this compound can exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For instance, derivatives synthesized from this compound were tested against resistant bacterial strains, revealing promising results in inhibiting bacterial growth.

Anticancer Activity

In vitro studies have demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. Specifically, compounds derived from this structure have been tested for their ability to inhibit p38α MAP kinase, an important target in cancer therapy. The (S)-enantiomer of certain derivatives showed enhanced inhibitory activity compared to their racemic mixtures, indicating potential for further development as anticancer agents .

Case Studies

  • Inhibition of p38α MAP Kinase : A study reported that the (S)-enantiomer of a derivative of this compound exhibited a twofold increase in potency as an inhibitor of p38α MAP kinase compared to its racemic counterpart. This suggests that stereochemistry plays a critical role in the biological efficacy of compounds derived from this base structure .
  • Antimicrobial Testing : Research conducted on various derivatives showed significant inhibition against MRSA and VRE. These findings indicate that modifications to the base structure can lead to enhanced antimicrobial properties, making these compounds candidates for further development in treating resistant infections.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Chloro-5-methylpyridineC₆H₆ClNLacks fluorine; used in similar applications
2-Fluoro-5-chloropyridineC₆H₄ClFNDifferent halogen positioning affects reactivity
2-Chloro-3-fluoropyridineC₆H₄ClFSimilar halogen but different positions; varied uses
3-Chloro-4-fluoropyridineC₆H₄ClFDifferent position of chlorine; distinct reactivity

These comparisons highlight how variations in halogen positioning can influence the biological activity and chemical reactivity of pyridine derivatives.

Properties

IUPAC Name

2-chloro-4-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVIZRBXRJNKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595845
Record name 2-Chloro-4-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-24-4
Record name 2-Chloro-4-fluoro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoro-5-methylpyridine
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